L-arginine
Overview
Description
DL-Arginine is a compound that consists of both D-arginine and this compound enantiomers. Arginine is an amino acid that plays a crucial role in various physiological processes. It is involved in the synthesis of proteins and serves as a precursor for the production of nitric oxide, a molecule that is essential for vascular health .
Mechanism of Action
Target of Action
Arginine, a semi-essential amino acid, plays a versatile role in the body. It is physiologically active in the L-form . It is used in protein biosynthesis and is also the precursor for the biosynthesis of nitric oxide (NO) . Arginine’s primary targets include Nitric Oxide Synthase (NOS) enzymes, which are responsible for the production of NO . In vitro studies indicate that the Km of NOS for L-arginine is in the micromolar range .
Mode of Action
Arginine interacts with its targets, primarily the NOS enzymes, to produce NO . This interaction results in the conversion of arginine into citrulline, releasing NO in the process . Arginine also stimulates the pituitary release of growth hormone and prolactin .
Biochemical Pathways
Arginine is involved in multiple biochemical pathways. It is converted into urea and ornithine in the arginase pathway, and ornithine is subsequently catalyzed into glutamate . Arginine is also metabolized by Arginase 1 to produce L-ornithine, which is utilized by ODS to produce polyamines . Furthermore, arginine is the substrate for the synthesis of polyamines and is important for the extreme acid resistance of E. coli .
Pharmacokinetics
After intravenous administration, the plasma concentration of arginine reaches a peak and then disappears in a biphasic manner due to concentration-dependent renal clearance followed by a slower fall in plasma concentrations due to nonrenal elimination . The absolute bioavailability of a single oral 10 g dose of this compound is approximately 20% .
Result of Action
The interaction of arginine with its targets and its involvement in various biochemical pathways result in several molecular and cellular effects. The production of NO, for instance, has enormous biological importance . Arginine also plays a role in cell division, wound healing, ammonia disposal, immune function, and hormone biosynthesis .
Action Environment
The action, efficacy, and stability of arginine can be influenced by various environmental factors. For instance, at physiological pH, both the amino and guanidino groups of arginine are protonated, resulting in a cation . Moreover, arginine is taken up by cells through a Na±independent transport system .
Future Directions
Arginine metabolism has emerged as a critical pathway for controlling immune cell function . A better understanding of arginine metabolism, and its alterations during the transition between health and disease states, might lead to the identification of new risk biomarkers and therapeutic targets . The use of Arg as a viscosity reducer and protein stabilizer in high concentration formulations will be the inevitable future trend of the biopharmaceutical industry for subcutaneous administration .
Biochemical Analysis
Biochemical Properties
Arginine participates in several biochemical reactions. It is a substrate for the enzyme nitric oxide synthase, which converts arginine into citrulline and nitric oxide, a molecule involved in vasodilation and neurotransmission . Arginine also plays a role in the urea cycle, where it is cleaved by arginase to produce urea and ornithine .
Cellular Effects
Arginine influences various cellular processes. It is involved in cell signaling pathways, particularly those involving nitric oxide. Nitric oxide, derived from arginine, acts as a signaling molecule in the cardiovascular system, nervous system, and immune system . Arginine also impacts gene expression and cellular metabolism, as it is a precursor for the synthesis of polyamines, which regulate DNA and protein synthesis .
Molecular Mechanism
At the molecular level, arginine exerts its effects through its interactions with various biomolecules. It serves as a substrate for enzymes like nitric oxide synthase and arginase, influencing their activity . Arginine methylation, a post-translational modification, can also affect gene expression by altering the function of histones and other proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of arginine can change over time. For instance, prolonged exposure to arginine can lead to increased nitric oxide production, influencing cellular functions like vasodilation and neurotransmission .
Dosage Effects in Animal Models
In animal models, the effects of arginine can vary with dosage. While low to moderate doses of arginine can enhance immune response and wound healing, excessively high doses might lead to adverse effects like diarrhea and nausea .
Metabolic Pathways
Arginine is involved in several metabolic pathways. It plays a key role in the urea cycle, where it helps to detoxify ammonia. It is also a precursor in the synthesis of nitric oxide and polyamines .
Transport and Distribution
Arginine is transported within cells and tissues via various amino acid transporters. Its distribution can influence its availability for various biochemical reactions .
Subcellular Localization
Within cells, arginine can be found in various compartments, including the cytosol and mitochondria, where it participates in the urea cycle and nitric oxide synthesis . Its localization can influence its availability for these and other biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Arginine can be synthesized through several methods. One common approach involves the chemical synthesis from ornithine via the formation of citrulline. This process typically requires the use of specific enzymes and controlled reaction conditions to ensure the correct formation of the arginine molecule .
Industrial Production Methods
In industrial settings, Dthis compound is often produced through fermentation processes using microorganisms. These microorganisms are genetically engineered to overproduce arginine, which is then extracted and purified for various applications .
Chemical Reactions Analysis
Types of Reactions
DL-Arginine undergoes several types of chemical reactions, including:
Oxidation: Dthis compound can be oxidized to form nitric oxide and citrulline.
Reduction: It can be reduced to form other amino acids or related compounds.
Substitution: Various substitution reactions can occur, particularly involving the amino and guanidino groups
Common Reagents and Conditions
Common reagents used in reactions involving Dthis compound include nitric oxide synthase for oxidation reactions and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled pH and temperature to ensure the desired outcome .
Major Products
The major products formed from reactions involving Dthis compound include nitric oxide, citrulline, and various substituted arginine derivatives .
Scientific Research Applications
DL-Arginine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various compounds and as a reagent in chemical reactions.
Biology: Dthis compound is studied for its role in cellular metabolism and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects in conditions such as cardiovascular diseases, diabetes, and immune disorders.
Industry: Dthis compound is used in the production of dietary supplements and as an additive in food products .
Comparison with Similar Compounds
DL-Arginine is often compared with other amino acids such as L-citrulline and L-ornithine. These compounds are metabolically related and share similar roles in the body. Dthis compound is unique in its ability to directly produce nitric oxide, making it particularly valuable in research and therapeutic applications .
Similar Compounds
L-Citrulline: Involved in the urea cycle and nitric oxide production.
L-Ornithine: Plays a role in the urea cycle and amino acid metabolism.
L-Glutamine: Important for protein synthesis and immune function
Dthis compound’s unique properties and wide range of applications make it a compound of significant interest in various fields of research and industry.
Properties
IUPAC Name |
2-amino-5-(diaminomethylideneamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKSFYDXXFIFQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022618 | |
Record name | DL-Arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7200-25-1, 1119-34-2, 74-79-3 | |
Record name | (±)-Arginine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7200-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DL-Arginine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007200251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Detoxargin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203450 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | arginine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206269 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Arginine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | DL-Arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-arginine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.793 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARGININE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL26NTK3EP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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